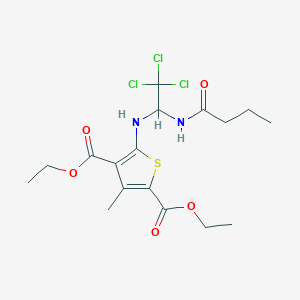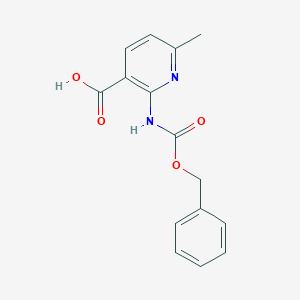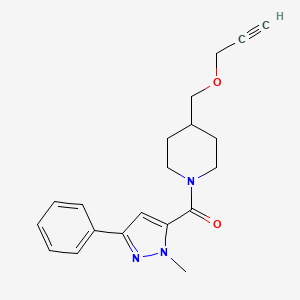![molecular formula C29H26F2N6O2 B2418647 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902920-74-5](/img/structure/B2418647.png)
4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinone ring, a piperazine ring, and fluorophenyl groups. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a triazoloquinazolinone ring, which is a fused ring system containing nitrogen and oxygen atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorophenyl groups could influence the compound’s reactivity and interactions with biological targets .Applications De Recherche Scientifique
Quality Control and Antimalarial Potential
- Quality Control Methods : A study developed quality control methods for a compound structurally similar to 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, highlighting its potential as an antimalarial agent. The study emphasized the need for solubility, identification, and purity testing in quality control procedures (Danylchenko et al., 2018).
Pharmacological Investigations and H1-antihistaminic Activity
- H1-antihistaminic Agents : Several studies have synthesized and investigated compounds with structural similarities, focusing on their potential as H1-antihistaminic agents. These compounds showed significant activity in protecting animals from histamine-induced bronchospasm, with some showing comparable or superior potency to standard antihistaminic drugs (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).
Antimicrobial and Antitumor Activities
- Antimicrobial Activities : Research has also been conducted on derivatives of triazoloquinazolinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial strains and showed good to moderate activities, suggesting potential in antimicrobial applications (Demirbaş et al., 2010).
- Antitumor Activity : A study synthesized new derivatives of 1,2,4-triazolo[4,3-a]-quinoline with a focus on anticancer activity. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F2N6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h5-12,24-25,29,33H,1-4,13-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGSOQLIIZJOCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)

![N-[1-Acetyl-6-(trifluoromethyl)piperidin-3-yl]-2-cyanopyridine-4-carboxamide](/img/structure/B2418566.png)

![1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2418570.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide](/img/structure/B2418576.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2418577.png)
![(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2418580.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)
![Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2418586.png)
